molecular formula C6H4N2O B091239 3-Isocyanatopyridine CAS No. 15268-31-2

3-Isocyanatopyridine

Cat. No. B091239
CAS RN: 15268-31-2
M. Wt: 120.11 g/mol
InChI Key: SHVVSKCXWMEDRW-UHFFFAOYSA-N
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Description

3-Isocyanatopyridine is a chemical compound that serves as a versatile reagent in organic synthesis. It is particularly useful for the construction of heterocyclic compounds, which are rings containing at least one atom other than carbon. These heterocycles are significant in the development of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of heterocyclic compounds using 3-isocyanatopyridine can be achieved through various cycloaddition reactions. For instance, α-acidic isocyanides, which can be related to 3-isocyanatopyridine due to their isocyanide group, have been used in [3 + 3]-cycloaddition reactions with 1,3-dipolar azomethine imines to produce 1,2,4-triazine derivatives. This process exhibits significant regiochemical control and operates under mild catalytic conditions .

Molecular Structure Analysis

The molecular structure of 3-isocyanatopyridine and its derivatives can be probed using computational methods such as ab initio and semiempirical PM3 calculations. These methods have been applied to study the 1,3-dipolar cycloaddition reactions between pyridine N-oxides and isocyanates, providing insights into the bond formation process and the zwitterionic character of the transition states .

Chemical Reactions Analysis

3-Isocyanatopyridine and its related compounds, such as aryl sulfonyl isocyanates, are highly reactive towards nucleophiles. They can form a variety of products including amides, sulfonyl ureas, pyrrolidine derivatives, lactams, and oxazolidinones. The reactivity of these isocyanates makes them valuable intermediates in organic synthesis, and their reaction mechanisms have been the subject of detailed study .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-isocyanatopyridine derivatives can be influenced by the introduction of different functional groups. For example, 2-ethoxycarbonyl-3-isothiocyanatopyridine, a derivative of 3-isocyanatopyridine, can be synthesized and further reacted with nucleophiles to yield various pyrido[3,2-d]pyrimidine derivatives. These reactions can lead to the formation of tricyclic systems and azolopyrido[3,2-d]pyrimidines, demonstrating the compound's versatility and reactivity .

Scientific Research Applications

  • Gastric Antisecretory and Cytoprotective Properties : Substituted imidazo[1,2-a]pyridines and analogs, related to 3-Isocyanatopyridine, exhibit gastric antisecretory and cytoprotective properties, potentially useful in antiulcer agents (Kaminski et al., 1987).

  • Polypyridineruthenium(II) Complexes : 3-Isocyanatopyridine is used in the synthesis of polypyridineruthenium(II) complexes. These complexes exhibit unique chemical reactions under acidic conditions, suggesting applications in inorganic chemistry and materials science (Nagao et al., 2001).

  • Coordination Polymers and Magnetic Properties : Studies involving cobalt thiocyanate and 4-acetylpyridine, related to 3-Isocyanatopyridine, have led to the formation of coordination polymers with unique magnetic properties. These materials show potential in the field of magnetic materials and molecular magnetism (Werner et al., 2015).

  • Antimicrobial Activity : Novel isoxazoline libraries containing a pyridine moiety have been synthesized and evaluated for antimicrobial activities. These compounds, related to 3-Isocyanatopyridine, showed potent antibacterial and antifungal activities, indicating potential in pharmaceutical applications (Gaonkar et al., 2007).

  • Synthesis of Polysubstituted Pyrrolones and Pyrrolidinediones : A study on the condensation of arylacetic acids and isocyanides, related to 3-Isocyanatopyridine, resulted in novel classes of polysubstituted pyrrolones and pyrrolidinediones. This serendipitous finding opens new possibilities in organic synthesis (Basso et al., 2009).

  • Tricyclic Pyrimidines and Triazines Synthesis : Research using cyclic amidine as a precursor, related to 3-Isocyanatopyridine, has led to the synthesis of tricyclic pyrimidines and triazines. These compounds have potential applications in the development of novel pharmaceutical agents (El‐Sayed, 2017).

Safety And Hazards

3-Isocyanatopyridine is classified as having acute toxicity (oral), skin irritation, eye irritation, respiratory sensitization, skin sensitization, and specific target organ toxicity (single exposure, respiratory system) . It is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

3-isocyanatopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c9-5-8-6-2-1-3-7-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVVSKCXWMEDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375184
Record name 3-isocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isocyanatopyridine

CAS RN

15268-31-2
Record name 3-isocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-isocyanatopyridine
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Synthesis routes and methods I

Procedure details

Nicotinic acid hydrochloride (296 mg, 2.40 mmol) was suspended with 2 ml of methylene chloride and 2 ml of oxalic chloride was added and refluxed with stirring for 3 hours, then concentrated in reduced pressure. Residue was suspended with 10 ml of toluene and sodiumazide (468 mg, 7.2 mmol) was added and refluxed with stirring for 1 night to form 3-pyridylisocyanate. Methyl (1S,8S,12S)-2-aminomethyl-4,4-dimethyl-3,5,11-trioxa-12-benzyloxy-tricyclo[6.4.0.0<2,6>] dodec-9-en-9-carboxylate was added to above obtaind solution, and 2 ml of pyridine was added drop by drop and stirred for 2 hours at room temperature. Ethylacetate was added to reaction mixture and washed with saturated sodium bicarbonate and saturated saline solution. After drying and concentrating with anhydrous magnesium sulfate, residue was purified by using silica gel column chromatography (hexane/ethylacetate=2/1, v/v), and 550 mg of captioned compound was obtained (yield: 90%).
Quantity
296 mg
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2 mL
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2 mL
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468 mg
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10 mL
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Synthesis routes and methods II

Procedure details

Using the same procedure as for the starting material of Example 36, except that CH2Cl2 was used as solvent, and 3-pyridylisocyanate in place of methyl isocyanate, there was obtained 1-[2-(2-fluoro-1-triphenylmethylimidazol-4-yl)ethyl]-3-(pyrid-3-yl)urea, having the following n.m.r. spectrum in d6DMSO: 2.5 (t, 2H); 3.28 (t, 2H); 6.33 (s, 1H); 7.0-7.5 (m, 16H); 7.83 (d, 1H); 8.17 (s, 1H); 8.6 (s, 1H).
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
VK Chenniappan, RJ Rahaim - Organic letters, 2016 - ACS Publications
… poor solubility of 3-isocyanatopyridine in ether, this coupling was performed in a dual solvent system (Et 2 O/THF). While the THF cosolvent solubilized the 3-isocyanatopyridine, it also …
Number of citations: 13 pubs.acs.org
WZ Zhao, H Tian - Zeitschrift für Kristallographie-New Crystal …, 2023 - degruyter.com
… Weigh 3-isocyanatopyridine (1.20 g, 10 mmol) and hexane1,6-diamine (0.46g, 4.0mmol) and put it into a 50mL round-bottom flask. Add 30 mL of ethanol solution, heat it and reflux for …
Number of citations: 0 www.degruyter.com
WT Lambert, AM Buysse… - Pest management …, 2020 - Wiley Online Library
… Treatment of 3-isocyanatopyridine with 4-carbomethoxypiperidine gave the urea adduct shown, which was subsequently condensed with acetamide oxime to give the 1,2,4-oxadiazole …
Number of citations: 15 onlinelibrary.wiley.com
H Beck, M Jeske, K Thede, F Stoll, I Flamme… - …, 2018 - Wiley Online Library
… 3H-1,2,4-Triazol-3-one 7 was obtained via initial formylation of 2-hydrazinopyridine to give 55, followed by addition of 3-isocyanatopyridine, yielding the open-chained precursor 56. …
JK Laha, N Singh, MK Hunjan - New Journal of Chemistry, 2021 - pubs.rsc.org
A tandem synthesis of unsymmetrical ureas (N-aryl-N′-pyridylurea and N,N′-bipyridylurea) from aryl- or pyridyl carboxamides and aminopyridines via Hofmann rearrangement has …
Number of citations: 0 pubs.rsc.org
YJ Wu - thieme-connect.com
Pyridopyrimidines are ubiquitous building blocks for medicinal chemistry research, and they have been incorporated into numerous biologically active compounds. For example, pyrido […
Number of citations: 0 www.thieme-connect.com
VK Chenniappan - 2019 - search.proquest.com
… Due to the poor solubility of 3-isocyanatopyridine … cosolvent solubilized the 3-isocyanatopyridine, it also contributed … Preparation of 3-isocyanatopyridine (107): Nicotinic acid (20 mmol, …
Number of citations: 2 search.proquest.com
B Wu, J Liang, Y Zhao, M Li, S Li, Y Liu, Y Zhang… - …, 2010 - pubs.rsc.org
… To a solution of 3-isocyanatopyridine (1.50 g, 12.5 mmol) in toluene (25 mL) was added pentane-1,5-diamine (0.51 g, 5.0 mmol). A mass of precipitate appeared immediately. The …
Number of citations: 28 pubs.rsc.org
DB Horne, NA Tamayo, MD Bartberger… - Journal of Medicinal …, 2014 - ACS Publications
… Following the general procedure for preparation of ureas from isocyanates, 25 was obtained from amine (R)-5a and 3-isocyanatopyridine in 90% yield. H NMR (400 MHz, MeOH-d 4 ) δ …
Number of citations: 39 pubs.acs.org
D Ravikumar, C Subramanyam, S Mohan… - Materials Today …, 2018 - Elsevier
… To a stirred solution of 4-bromo-3-methylisoxazol-5-amine (1) (0.2 mmol) 3-isocyanatopyridine (2a) (0.2 mmol) in dehydrated tetrahydrofuran (50 mL); triethylamine was added at 10 C …
Number of citations: 3 www.sciencedirect.com

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